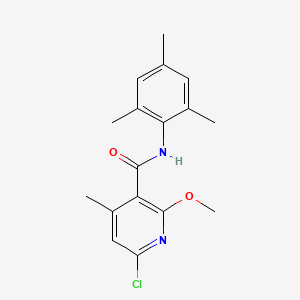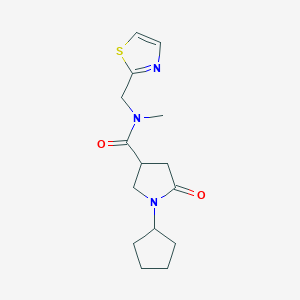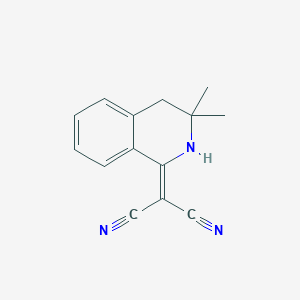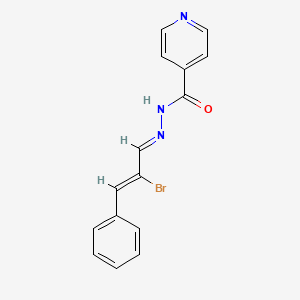![molecular formula C20H36N4O B5613836 9-allyl-4-(1-ethylpiperidin-4-yl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5613836.png)
9-allyl-4-(1-ethylpiperidin-4-yl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazaspirododecanone derivatives generally involves multiple steps, including bromination, cyanoethylation, and alkylation. A typical synthesis pathway for related compounds involves the bromination of 1-methylpiperidine-4-carboxaldehyde to give 4-bromo-1-methylpiperidine-4-carboxaldehyde hydrobromide, which is then used to synthesize the triazaspiro compounds. Cyanoethylation and alkylation with various alkyl halides yield mono- and di-substituted derivatives. The side chain nitrile group can be reduced, and the hydrazide is obtained from the ester analog (Kuroyan, Sarkisyan, & Vartanyan, 1986).
Molecular Structure Analysis
The molecular structure of triazaspiro compounds can be elucidated using various spectroscopic and X-ray diffraction methods. For instance, the crystal structure of related compounds reveals significant insights into their molecular configuration and interaction within the crystal lattice, providing a deeper understanding of their chemical behavior (Zhu, 2011).
Chemical Reactions and Properties
Triazaspirododecanones undergo a variety of chemical reactions, including oxidative cyclization, aminomethylation, and reactions with different nucleophiles and electrophiles due to the presence of multiple reactive sites. These reactions can lead to a wide range of derivatives with diverse chemical properties, making them valuable for further synthetic modifications and applications in medicinal chemistry (Frolov, Dotsenko, Krivokolysko, Zubatyuk, & Shishkin, 2013).
Physical Properties Analysis
The physical properties of triazaspiro compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are determined by the compound's molecular structure and can be studied using differential scanning calorimetry and X-ray crystallography. Such analyses provide essential data for the development of new compounds with optimized physical characteristics (Netreba & Papayanina, 2014).
Chemical Properties Analysis
The chemical properties of triazaspirododecanones, including reactivity, stability, and interaction with other molecules, are influenced by the specific substituents and the compound's overall structure. These properties are pivotal in determining the compound's suitability for various chemical transformations and potential applications in drug design and other fields of chemistry (Qin, Cole, Metzger, Saionz, & Henderson, 2011).
Propriétés
IUPAC Name |
4-(1-ethylpiperidin-4-yl)-1-methyl-10-prop-2-enyl-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N4O/c1-4-11-23-14-10-20(9-6-19(23)25)17-24(16-15-21(20)3)18-7-12-22(5-2)13-8-18/h4,18H,1,5-17H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLCDBAKKRPVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCN(C3(C2)CCC(=O)N(CC3)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[3-(2-aminoethyl)benzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5613776.png)

![2-methyl-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide](/img/structure/B5613797.png)
![6-{[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1,3-benzothiazole](/img/structure/B5613800.png)
![N-[1-(2,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B5613810.png)
![methyl 5-chloro-2-methoxy-4-[(phenylacetyl)amino]benzoate](/img/structure/B5613822.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5613840.png)


![1-(4-fluorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5613854.png)
![5-[(5-methyl-2-furyl)methylene]-3-{[(5-methyl-2-furyl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5613860.png)
![1-[(1-methylpiperidin-3-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5613867.png)